molecular formula C21H19NO4 B4055408 2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4055408
M. Wt: 349.4 g/mol
InChI Key: WRSLEFYFDNBQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13140809 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of isoindoline derivatives, closely related to the compound of interest, has been extensively studied. For example, the structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was characterized by X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding, which are crucial for understanding the compound's physical properties and reactivity (G. Duru, M. Evecen, H. Tanak, & E. Ağar, 2018).

Inhibition of Tubulin Polymerization

Isoindoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This action suggests potential applications in cancer therapy, as demonstrated by methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization and possess cytostatic activity in cancer cells (R. Gastpar, Michael Goldbrunner, Doris Marko, & E. von Angerer, 1998).

Serotonin Receptors and Phosphodiesterase Inhibition

Research on isoindole-1,3-dione derivatives has shown their potential as ligands for serotonin receptors and inhibitors of phosphodiesterase 10A (PDE10A), suggesting their applicability in developing antipsychotic medications. The affinity of these compounds towards 5-HT1A and 5-HT7 receptors, along with their PDE10A-inhibiting properties, highlights their therapeutic potential in treating psychiatric disorders (A. Czopek, A. Partyka, Adam Bucki, et al., 2020).

Optoelectronic Properties

Isoindoline derivatives, such as novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, have been synthesized and characterized for their optoelectronic properties. These compounds exhibit high thermal stability and potential as fluorescent compounds, making them suitable for applications in optoelectronics and as fluorescent markers in biological imaging (Smita G. Mane, K. Katagi, & R. Melavanki, 2019).

Emission Properties and Photophysical Studies

The BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, another structurally related compound, has shown multiple chromisms and aggregation- or crystallization-induced emission, demonstrating its potential for developing new photonic materials with tunable emission properties (Petra Galer, R. C. Korošec, Maja Vidmar, & B. Šket, 2014).

Properties

IUPAC Name

2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-18-8-4-5-9-19(18)26-15-12-10-14(11-13-15)22-20(23)16-6-2-3-7-17(16)21(22)24/h2-5,8-13,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSLEFYFDNBQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
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2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
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2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.